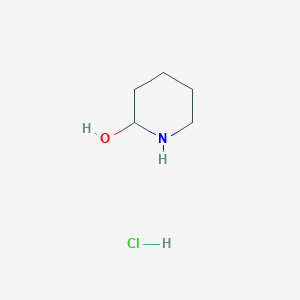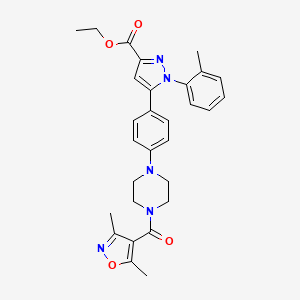![molecular formula C14H15BrN2O3 B3071040 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 1007515-16-3](/img/structure/B3071040.png)
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Übersicht
Beschreibung
The compound “3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with a bromine atom and two methyl groups . Additionally, it has a methoxybenzoic acid group attached to it .
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
Research has shown that compounds structurally similar to 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid have been synthesized and characterized using various spectroscopic techniques. For instance, studies on compounds with pyrazole and methoxybenzoic acid moieties have demonstrated the importance of X-ray crystallography in determining their molecular structure unambiguously due to the complex nature of their conformations and regioisomeric forms. Such analyses are crucial in the field of crystallography and materials science for understanding the molecular assembly and potential applications of these compounds in various domains, including pharmaceuticals and materials engineering (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Photodynamic Therapy Applications
Another research avenue explores the derivatives of methoxybenzoic acid in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yields. These compounds exhibit significant potential in photodynamic therapy (PDT) for cancer treatment, highlighting the broader applicability of such chemical structures in developing new photosensitizers with high efficiency and desirable photophysical properties for medical applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Corrosion Inhibition
Furthermore, derivatives of 3,5-dimethyl-1H-pyrazole, which is part of the compound's structure , have been investigated for their potential as corrosion inhibitors. These studies involve the use of density functional theory (DFT) to understand the efficiency and reactive sites of such compounds, providing insights into their application in protecting metals from corrosion, thereby extending their application into industrial and engineering fields (Hengliang Wang, Xueye Wang, Hanlu Wang, Ling Wang, A. Liu, 2006).
Antibacterial Activity
Compounds with pyrazole moieties have also been explored for their antibacterial properties. Research on pyrazole Schiff bases and their structural elucidation has shown that they can inhibit the growth of certain bacteria and fungi, indicating the potential for these compounds to be developed into new antibacterial agents (C. Feng, J. Guo, Li-Na Sun, Hong Zhao, 2018).
Zukünftige Richtungen
The future directions for research on “3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and hazards, and potential applications in fields like medicinal chemistry, drug discovery, and agrochemistry .
Wirkmechanismus
Target of Action
Compounds containing a pyrazole moiety, such as this one, have been reported to exhibit a broad range of biological activities . For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, 4-bromopyrazole has been shown to inhibit liver alcohol dehydrogenase , which could potentially alter metabolic pathways within the cell.
Biochemical Pathways
Given the inhibitory effects of 4-bromopyrazole on oxidative phosphorylation and atp exchange reactions , it is plausible that this compound could affect energy metabolism within the cell.
Pharmacokinetics
Compounds containing a pyrazole moiety are generally known for their broad range of chemical and biological properties, which could potentially influence their pharmacokinetic behavior .
Result of Action
Given the reported inhibitory effects of 4-bromopyrazole on oxidative phosphorylation and atp exchange reactions , it is plausible that this compound could have an impact on cellular energy metabolism.
Eigenschaften
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOIIMFEVKWLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)



![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)
![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)


![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)




![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3071045.png)